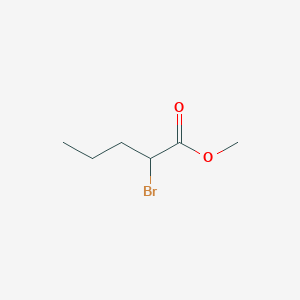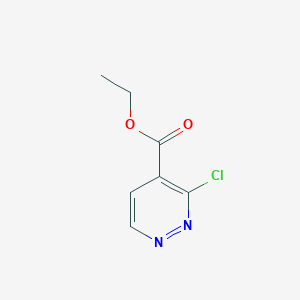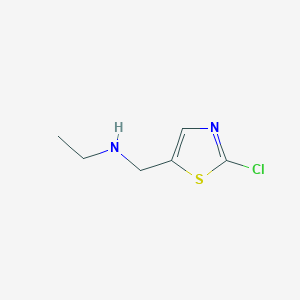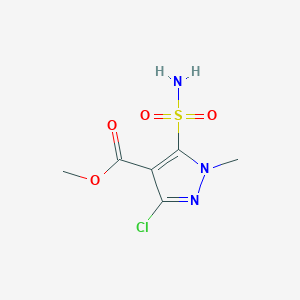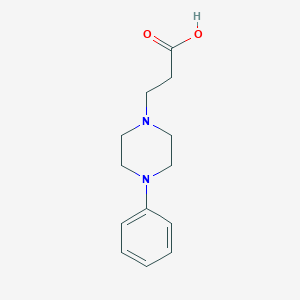
6-(噻吩-2-基)烟酸
概述
描述
6-(Thiophen-2-yl)nicotinic acid is a heterocyclic compound that features a thiophene ring attached to a nicotinic acid moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and agriculture. The presence of both the thiophene and nicotinic acid structures endows it with unique chemical and biological properties.
科学研究应用
6-(Thiophen-2-yl)nicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
作用机制
Target of Action
The primary targets of 6-(Thiophen-2-yl)nicotinic acid, also known as 6-thien-2-ylnicotinic acid, are fungal phytopathogens . These pathogens, which include oomycetes, ascomycetes, basidiomycetes, and deuteromycetes, pose severe threats to human health, food safety, and agriculture .
Mode of Action
The compound interacts with these fungal phytopathogens, causing changes that result in fungicidal activities
Biochemical Pathways
It’s clear that the compound affects the life cycle of fungal phytopathogens, leading to their eradication .
Result of Action
The compound exhibits excellent fungicidal activities. For instance, in a greenhouse bioassay against cucumber downy mildew (CDM, Pseudoperonospora cubensis), compounds 4a and 4f exhibited fungicidal activities superior to both diflumetorim and flumorph .
Action Environment
It’s worth noting that the compound’s efficacy was tested in a greenhouse environment .
生化分析
Biochemical Properties
It is known that this compound and its derivatives have shown promising fungicidal activities
Cellular Effects
Some studies have suggested that derivatives of this compound have shown anticancer activity against various cell lines . It is also suggested that these compounds may have an effect on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound and its derivatives can interact with various biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound and its derivatives have shown stability in alkaline conditions
Dosage Effects in Animal Models
It is known that this compound and its derivatives have shown promising results in the treatment of multiple sclerosis
Metabolic Pathways
It is known that this compound and its derivatives are involved in the metabolism of nicotine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-2-yl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. For 6-(Thiophen-2-yl)nicotinic acid, the reaction conditions often include:
Reagents: Thiophene-2-boronic acid and 6-bromonicotinic acid.
Catalyst: Palladium(II) acetate.
Base: Potassium carbonate.
Solvent: A mixture of water and ethanol.
Temperature: Typically around 80-100°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 6-(Thiophen-2-yl)nicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
6-(Thiophen-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as bromine or chlorinating agents for halogenation.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 6-(Thiophen-2-yl)nicotinyl alcohol.
Substitution: Halogenated derivatives of 6-(Thiophen-2-yl)nicotinic acid.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the nicotinic acid moiety, making it less versatile in biological applications.
Nicotinic acid: Does not have the thiophene ring, limiting its electronic and structural diversity.
6-(Furan-2-yl)nicotinic acid: Similar structure but with a furan ring instead of thiophene, leading to different electronic properties.
Uniqueness
6-(Thiophen-2-yl)nicotinic acid is unique due to the combination of the thiophene and nicotinic acid structures. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components or similar compounds.
属性
IUPAC Name |
6-thiophen-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGFXNUFKLRCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572524 | |
| Record name | 6-(Thiophen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179408-54-9 | |
| Record name | 6-(2-Thienyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179408-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Thiophen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
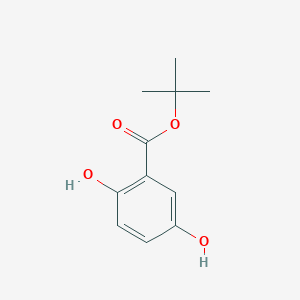


![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)

![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)

